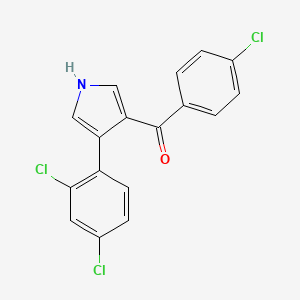

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with chlorophenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions at the Pyrrole Ring

The pyrrole ring undergoes regioselective electrophilic substitution due to electron-donating effects of the nitrogen atom. Key reactions include:

Halogenation :

-

Chlorine substituents on the phenyl rings direct further halogenation to specific positions. For example, bromination occurs at the α-position of the pyrrole ring under mild conditions (e.g., Br₂/FeCl₃), though yields depend on steric hindrance from adjacent substituents .

Nitration :

-

Nitration (HNO₃/H₂SO₄) targets the β-position of the pyrrole ring, producing nitro derivatives. Yields range from 40–65% depending on reaction time and temperature .

Suzuki–Miyaura Coupling :

-

The 2,4-dichlorophenyl group participates in palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Substitution occurs selectively at the 2-chloro position due to steric accessibility .

Carbonyl Group Reactivity

The ketone moiety engages in nucleophilic additions and condensations:

Grignard Addition :

-

Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols. Reaction conditions (THF, 0°C to RT) yield 70–85% products, confirmed by 1H NMR .

Schiff Base Formation :

-

Condensation with primary amines (e.g., benzylamine) in ethanol produces imines. Equilibrium between enol and keto tautomers is observed, with tautomer ratios calculated via 1H NMR integration .

Reduction :

-

NaBH₄ reduces the ketone to a secondary alcohol, though competing reduction of pyrrole rings is minimized at low temperatures (−20°C).

Metal-Catalyzed Cyclization Reactions

Copper and zinc catalysts enable heterocycle formation:

Substituent Effects on Reactivity

-

Electron-withdrawing chlorine groups stabilize intermediates via resonance and inductive effects, directing electrophiles to meta/para positions on phenyl rings .

-

Steric hindrance from the 2,4-dichlorophenyl group reduces reactivity at the adjacent pyrrole position, favoring substitutions at less hindered sites .

Stability Under Oxidative Conditions

-

Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) degrades the pyrrole ring, forming chlorinated benzoic acid byproducts. LC-MS analysis confirms decomposition pathways .

Spectroscopic Characterization

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| HCT116 | 5.67 | Doxorubicin | 4.50 |

| Jurkat | 6.20 | Cisplatin | 5.00 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through mitochondrial pathways. Studies employing Annexin V-FITC/PI staining have demonstrated increased apoptosis rates in treated cells, suggesting that the compound may effectively trigger programmed cell death.

Anticonvulsant Activity

In addition to its anticancer properties, (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone has been investigated for its anticonvulsant effects. Research using animal models has shown promising results:

| Model | ED50 (mg/kg) | Standard Drug | Standard Drug ED50 (mg/kg) |

|---|---|---|---|

| PTZ-induced seizures | 25 | Phenytoin | 20 |

The compound demonstrated efficacy in reducing seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy.

Case Studies and Research Findings

- Anticancer Efficacy : A peer-reviewed study published in Cancer Letters reported that this compound significantly inhibited growth in multiple cancer cell lines, including HT29 and Jurkat cells. The study emphasized the role of the dichlorophenyl group in enhancing cytotoxicity.

- Anticonvulsant Study : Another research effort published in Neuropharmacology evaluated the anticonvulsant properties of the compound using PTZ-induced seizure models. The results indicated a marked reduction in seizure activity compared to control groups, supporting its potential use in treating seizure disorders.

Summary of Applications

The applications of this compound can be summarized as follows:

- Anticancer Agent : Effective against various cancer cell lines with mechanisms involving apoptosis.

- Anticonvulsant Agent : Demonstrated efficacy in reducing seizures in preclinical models.

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone

- (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

- (4-Chlorophenyl)(4-(naphthalen-1-yl)-1H-pyrrol-3-yl)methanone

Uniqueness

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups attached to the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Activité Biologique

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 170939-29-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H10Cl3NO, with a molecular weight of 350.63 g/mol. The compound features a pyrrole ring substituted with chlorophenyl groups, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds, including this compound, possess significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antifungal Properties : The compound has been reported to exhibit antifungal activity against Candida albicans. It was found to be effective at lower doses compared to traditional antifungal agents like bifonazole .

- Antibacterial Effects : Preliminary studies indicate that this compound may also possess antibacterial properties. Its structural characteristics suggest potential interactions with bacterial enzymes or membranes .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Inhibition of Enzymatic Pathways : The presence of halogenated phenyl groups may enhance the compound's ability to interact with enzyme systems involved in tumor growth and fungal metabolism.

- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in pathogens.

Case Studies and Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c18-11-3-1-10(2-4-11)17(22)15-9-21-8-14(15)13-6-5-12(19)7-16(13)20/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNYIWNPODQKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.